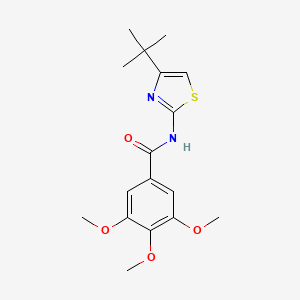

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-17(2,3)13-9-24-16(18-13)19-15(20)10-7-11(21-4)14(23-6)12(8-10)22-5/h7-9H,1-6H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHFCFZPCXBTFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with appropriate amines or amides under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes typically utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and carboxylic acids.

Reduction: Amines, alcohols, and hydrocarbons.

Substitution: Halogenated derivatives, alkylated products, and other substituted benzamides.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The 3,4,5-trimethoxybenzamide scaffold is common among analogs, but substituents on the heterocyclic or aromatic amine groups significantly influence physical and biological properties. Key structural analogs include:

Table 1: Structural Comparison of Selected Analogs

Physical Properties and Spectroscopic Data

Table 2: Melting Points and Spectral Data

- Melting Points: Furan-containing derivatives (e.g., compound 4a ) exhibit higher melting points (222–224°C) compared to non-planar analogs, likely due to intermolecular hydrogen bonding and π-stacking.

- NMR Trends : Thiazole and furan substituents induce distinct downfield shifts in aromatic protons, while methoxy groups consistently appear at δ ~3.7–3.9 ppm .

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of considerable interest due to its potential biological activities. This article explores the synthesis, mechanisms of action, and biological effects of this compound based on diverse research findings.

The synthesis of this compound can be achieved through various methods involving the reaction of 4-tert-butyl-1,3-thiazole with 3,4,5-trimethoxybenzoyl chloride. The reaction typically requires a base such as triethylamine in an organic solvent like dichloromethane under controlled temperature conditions. The resulting compound has a molecular formula of C15H20N2O4S and exhibits distinct physical properties, including a melting point and solubility profile that are conducive to biological testing.

Target Interactions:

this compound is believed to exert its biological effects through interactions with specific molecular targets such as enzymes and receptors involved in various signaling pathways. Notably, thiazole derivatives have been shown to influence tyrosine kinase pathways (e.g., BRAF and BCR-ABL), which are crucial in cancer cell proliferation and survival .

Biochemical Pathways:

The compound's mechanism may involve the modulation of ATPase activity in P-glycoprotein (P-gp), a membrane protein that plays a significant role in drug resistance. Studies indicate that this compound could enhance intracellular concentrations of chemotherapeutic agents by inhibiting P-gp-mediated efflux .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

-

Cell Line Studies:

- In vitro assays demonstrated that this compound significantly inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase. The IC50 values observed were in the low micromolar range .

- A specific study reported that analogs featuring similar structural motifs exhibited enhanced cytotoxicity against drug-resistant cancer cells when compared to standard chemotherapeutics like paclitaxel .

- Mechanistic Insights:

Antibacterial Activity

The antibacterial properties of thiazole derivatives have also been explored. While this compound's specific antibacterial efficacy requires further investigation, related compounds have shown promising results against Gram-positive and Gram-negative bacteria .

Case Studies

Case Study 1: In Vivo Efficacy

In vivo studies conducted on murine models indicated that treatment with this compound led to a significant reduction in tumor volume without noticeable side effects. Histological analyses revealed decreased proliferation markers in treated tumors compared to controls .

Case Study 2: Resistance Reversal

Another study focused on the compound's ability to reverse multidrug resistance (MDR) in cancer cells. The results showed that co-treatment with standard chemotherapeutics and this compound enhanced therapeutic efficacy by overcoming P-gp-mediated drug efflux .

Q & A

Basic: What are the common synthetic routes for N-(4-tert-butyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole ring followed by amide coupling. Key steps include:

- Thiazole formation : Cyclocondensation of thiourea derivatives with α-halo ketones under basic conditions.

- Amide coupling : Reaction of 3,4,5-trimethoxybenzoyl chloride with the amino-thiazole intermediate using coupling agents like HATU or DCC.

Critical reaction conditions include temperature (60–80°C for amide bond formation), solvent choice (DMF or dichloromethane), and catalyst/base selection (e.g., triethylamine). Optimizing these parameters can improve yields to >70% .

Basic: Which analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity and substitution patterns (e.g., methoxy group integration at δ 3.8–4.0 ppm).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced: How can researchers optimize the synthesis to address low yield or impurity issues?

Methodological Answer:

- Solvent Optimization : Switch polar aprotic solvents (e.g., DMF to THF) to reduce side reactions.

- Catalyst Screening : Test alternative coupling agents (e.g., EDCI instead of DCC) to enhance amide bond efficiency.

- Purification Strategies : Use flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Assay Standardization : Replicate experiments using uniform cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Dose-Response Analysis : Perform IC determinations in triplicate to account for variability.

- Target Validation : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity .

Advanced: How can structure-activity relationship (SAR) studies identify critical functional groups?

Methodological Answer:

- Analog Synthesis : Modify the tert-butyl group on the thiazole ring or methoxy substituents on the benzamide.

- Biological Profiling : Test analogs in enzyme inhibition assays (e.g., kinase panels) and compare activity data.

- Computational Modeling : Map electrostatic surfaces to identify regions influencing binding affinity .

Basic: What in vitro assays evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ATP analogs.

- Cell Viability : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, A549) to assess cytotoxicity.

- Binding Studies : Surface plasmon resonance (SPR) to measure dissociation constants () .

Advanced: What computational methods predict binding interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets.

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories.

- Free Energy Calculations : MM-PBSA/GBSA to estimate binding free energies .

Advanced: How does the compound’s stability affect experimental reproducibility, and how can this be assessed?

Methodological Answer:

- Stability Studies : Incubate the compound in PBS or cell culture media at 37°C for 24–72 hours, then analyze degradation via HPLC.

- Storage Conditions : Store lyophilized powder at -20°C under argon to prevent oxidation.

- Light Sensitivity : Conduct UV-Vis spectroscopy to monitor photodegradation under ambient vs. dark conditions .

Basic: What are the primary challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Reaction Scalability : Transitioning from milligram to gram-scale reactions while maintaining stoichiometric ratios.

- Purification Bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography.

- Quality Control : Implement in-line FTIR for real-time monitoring of reaction progress .

Advanced: How can researchers design experiments to elucidate metabolic pathways?

Methodological Answer:

- Radiolabeling : Synthesize C-labeled analogs to track metabolites in hepatocyte incubations.

- LC-MS/MS Analysis : Use high-resolution Orbitrap systems to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- CYP450 Inhibition Assays : Test interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.